molecular formula C19H25N5O2 B7037012 (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone

(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B7037012
M. Wt: 355.4 g/mol
InChI Key: MYQRZJDULHEJQS-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a morpholine ring, a pyridine ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the morpholine ring is introduced via nucleophilic substitution.

    Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridine-morpholine intermediate.

    Introduction of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction with the piperidine intermediate.

    Final coupling: The final step involves coupling the pyrazole-piperidine intermediate with the pyridine-morpholine intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Optimization of reaction conditions: Using catalysts and solvents that are cost-effective and scalable.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens, alkyl, or acyl groups.

Scientific Research Applications

(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone: can be compared with other compounds containing similar ring structures, such as:

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which allows for diverse chemical reactivity and potential for multiple applications in various fields.

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(17-3-1-6-20-18(17)22-11-13-26-14-12-22)23-9-4-16(5-10-23)15-24-8-2-7-21-24/h1-3,6-8,16H,4-5,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQRZJDULHEJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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